

Sophorose Monohydrate: A Potent Tool for Elucidating Carbohydrate Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sophorose monohydrate*

Cat. No.: *B1406575*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β -1,2 glycosidic bond, serves as a powerful and highly specific inducer of cellulolytic enzymes in various microorganisms, most notably the filamentous fungus *Trichoderma reesei*. Its ability to potently trigger the expression of cellulases, enzymes that break down cellulose, makes it an invaluable tool for researchers studying carbohydrate metabolism, enzyme regulation, and the development of biofuels. Furthermore, **sophorose monohydrate** is instrumental in investigating the kinetics of cellulolytic enzymes and understanding the intricate signaling pathways that govern their production. This document provides detailed application notes and experimental protocols for the effective use of **sophorose monohydrate** in these research areas.

Application Notes

Sophorose monohydrate's primary application in carbohydrate metabolism research lies in its role as a gratuitous inducer of cellulase gene expression. Unlike cellulosic substrates, sophorose is a soluble, well-defined molecule that allows for precise and reproducible induction experiments.

Key Applications:

- **Induction of Cellulase and Hemicellulase Synthesis:** Sophorose is recognized as one of the most potent natural inducers of cellulase and hemicellulase production in fungi like *Trichoderma reesei*.^{[1][2][3]} Its high inducing activity, reported to be up to 2500 times that of cellobiose, allows for the production of high titers of these enzymes for biochemical and industrial applications.^[4]
- **Studying Gene Regulation and Signal Transduction:** The well-defined chemical nature of sophorose facilitates the study of the molecular mechanisms underlying cellulase gene expression. Research has shown that sophorose-mediated induction involves a complex signaling cascade, including the uptake of sophorose by a specific β -diglucoside permease and the activation of a cyclic AMP (cAMP)-dependent signaling pathway.
- **Enzyme Kinetics and Characterization:** By inducing high levels of cellulase expression, **sophorose monohydrate** provides a means to produce sufficient quantities of active enzymes for kinetic studies and characterization of their substrate specificity, optimal pH, and temperature.
- **Comparative Studies of Cellulase Inducers:** Sophorose serves as a benchmark for evaluating the inducing capabilities of other compounds, such as lactose and cellobiose, aiding in the development of more cost-effective strategies for industrial cellulase production.
^{[1][3]}
- **Drug Development:** Understanding the regulation of carbohydrate metabolism in fungi is crucial for the development of antifungal agents. Sophorose can be used as a tool to screen for compounds that interfere with fungal metabolic pathways.

Quantitative Data

The potency of **sophorose monohydrate** as a cellulase inducer is evident when compared to other commonly used inducers. The following tables summarize quantitative data on cellulase activity in *Trichoderma reesei* induced by sophorose and other substrates.

Table 1: Comparison of Cellulase Activity (Filter Paper Activity - FPA) with Different Inducers in *Trichoderma reesei* Rut C30.

Inducer (10 g/L)	FPA (U/mL)	Fold Increase vs. Lactose	Fold Increase vs. Celllobiose
MGS (Glucose-Sophorose Mixture)	~1.8	1.64	5.26
Lactose	~1.1	1.00	3.21
Celllobiose	~0.34	0.31	1.00
Glucose	~0.1	0.09	0.29

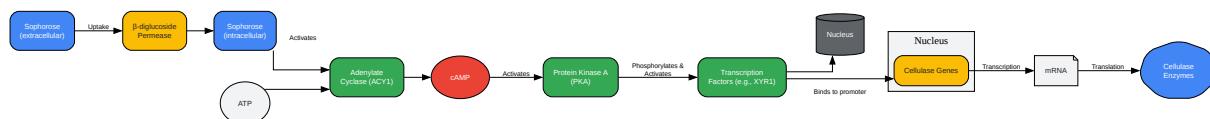
Data synthesized from Zhang et al. (2022).[\[1\]](#)[\[3\]](#)

Table 2: Comparison of Endoglucanase (CMCase) Activity with Different Inducers in *Trichoderma reesei* Rut C30.

Inducer (10 g/L)	CMCase Activity (U/mL)	Fold Increase vs. Lactose	Fold Increase vs. Celllobiose
MGS (Glucose-Sophorose Mixture)	~5.8	1.51	3.19
Lactose	~3.8	1.00	2.11
Celllobiose	~1.8	0.47	1.00

Data synthesized from Zhang et al. (2022).[\[1\]](#)

Table 3: Comparison of β -glucosidase Activity with Different Inducers in *Trichoderma reesei* Rut C30.

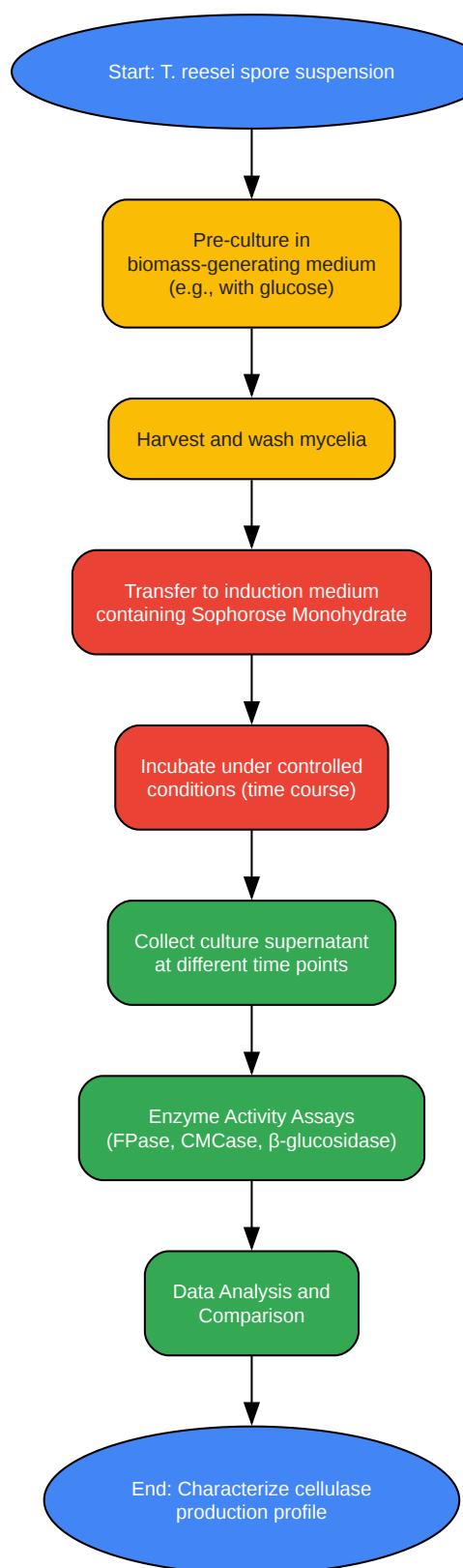

Inducer (10 g/L)	β -glucosidase Activity (U/mL)
MGS (Glucose-Sophorose Mixture)	~0.45
Lactose	~0.35
Celllobiose	~0.25

Data synthesized from Zhang et al. (2022).[1]

Signaling Pathways and Experimental Workflows

Sophorose-Mediated Cellulase Induction Signaling Pathway

The induction of cellulase expression by sophorose in *Trichoderma reesei* is a tightly regulated process. Sophorose is first transported into the fungal cell by a specific, sophorose-inducible β -dglucoside permease. Once inside the cell, it triggers a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates transcription factors responsible for the expression of cellulase genes.



[Click to download full resolution via product page](#)

Caption: Sophorose-induced cellulase expression pathway.

General Experimental Workflow for Studying Cellulase Induction

The following diagram outlines a typical workflow for investigating the induction of cellulase production in *Trichoderma reesei* using **sophorose monohydrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for cellulase induction and analysis.

Experimental Protocols

Protocol 1: Cellulase Production in *Trichoderma reesei* Induced by **Sophorose Monohydrate**

This protocol describes the induction of cellulase production in *T. reesei* using **sophorose monohydrate** as the inducer.

Materials:

- *Trichoderma reesei* strain (e.g., RUT C30)
- Potato Dextrose Agar (PDA) plates
- Sterile distilled water
- Mandels' Andreotti Medium (see composition below)
- **Sophorose monohydrate** (sterile solution)
- Glucose (sterile solution)
- Shaking incubator
- Centrifuge and sterile centrifuge tubes
- Sterile filtration unit (0.45 µm)

Mandels' Andreotti Medium Composition (per liter):

Component	Concentration
KH ₂ PO ₄	2.0 g
(NH ₄) ₂ SO ₄	1.4 g
Urea	0.3 g
MgSO ₄ ·7H ₂ O	0.3 g
CaCl ₂ ·2H ₂ O	0.3 g
Peptone	1.0 g
Tween® 80	2.0 mL
Trace element solution	1.0 mL

Trace Element Solution (per 100 mL):

Component	Concentration
FeSO ₄ ·7H ₂ O	500 mg
MnSO ₄ ·H ₂ O	160 mg
ZnSO ₄ ·7H ₂ O	140 mg
CoCl ₂ ·6H ₂ O	200 mg

Procedure:

- Spore Suspension Preparation:
 - Grow the *T. reesei* strain on PDA plates at 28°C for 7-10 days until sporulation is abundant.
 - Harvest the spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.

- Determine the spore concentration using a hemocytometer and adjust to 1×10^7 spores/mL with sterile distilled water.
- Pre-culture for Biomass Production:
 - Inoculate 100 mL of Mandels' Andreotti medium containing 2% (w/v) glucose as the carbon source with 1 mL of the spore suspension in a 250 mL Erlenmeyer flask.
 - Incubate at 28°C in a shaking incubator at 200 rpm for 48 hours.
- Induction of Cellulase Production:
 - Harvest the mycelia from the pre-culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
 - Wash the mycelia twice with sterile distilled water to remove any residual glucose.
 - Resuspend the mycelia in 100 mL of Mandels' Andreotti medium lacking a carbon source.
 - Add sterile **sophorose monohydrate** solution to a final concentration of 1 mM.
 - Incubate at 28°C in a shaking incubator at 200 rpm.
- Sample Collection and Enzyme Harvesting:
 - Collect 1 mL aliquots of the culture supernatant at various time points (e.g., 0, 12, 24, 48, 72, 96, and 120 hours) for time-course analysis.
 - After the desired induction period (e.g., 120 hours), harvest the entire culture supernatant by centrifugation at 10,000 x g for 15 minutes at 4°C.
 - Sterile-filter the supernatant through a 0.45 µm filter to obtain the crude enzyme solution.
 - Store the crude enzyme solution at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Determination of Cellulase Activity

A. Filter Paper Activity (FPA) Assay (Total Cellulase Activity)

This assay measures the overall cellulase activity, representing the synergistic action of endoglucanases and exoglucanases.

Materials:

- Whatman No. 1 filter paper strips (1 x 6 cm)
- 50 mM Sodium citrate buffer (pH 4.8)
- Crude enzyme solution (appropriately diluted)
- Dinitrosalicylic acid (DNS) reagent
- Glucose standard solutions (0-10 mg/mL)
- Spectrophotometer

Procedure:

- Place a filter paper strip into a test tube.
- Add 1.0 mL of 50 mM sodium citrate buffer (pH 4.8).
- Add 0.5 mL of the diluted crude enzyme solution.
- Incubate the reaction mixture at 50°C for 60 minutes.
- Stop the reaction by adding 3.0 mL of DNS reagent.
- Boil the tubes for 5 minutes, then cool to room temperature.
- Add 20 mL of distilled water and measure the absorbance at 540 nm.
- Prepare a standard curve using glucose solutions.
- One unit of FPA is defined as the amount of enzyme that releases 1 μ mol of glucose equivalent per minute under the assay conditions.

B. Carboxymethyl Cellulase (CMCase) Assay (Endoglucanase Activity)

This assay specifically measures the activity of endoglucanases.

Materials:

- 1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium citrate buffer (pH 4.8)
- Crude enzyme solution (appropriately diluted)
- DNS reagent
- Glucose standard solutions
- Spectrophotometer

Procedure:

- Mix 0.5 mL of the diluted enzyme solution with 0.5 mL of 1% CMC solution.
- Incubate at 50°C for 30 minutes.
- Stop the reaction by adding 3.0 mL of DNS reagent.
- Boil, cool, and measure the absorbance at 540 nm as described for the FPA assay.
- Calculate the enzyme activity based on the glucose standard curve.
- One unit of CMCase activity is defined as the amount of enzyme that releases 1 μ mol of glucose equivalent per minute.

C. β -glucosidase Activity Assay

This assay measures the activity of β -glucosidases, which hydrolyze cellobiose to glucose.

Materials:

- 1 mM p-nitrophenyl- β -D-glucopyranoside (pNPG) in 50 mM sodium citrate buffer (pH 4.8)
- Crude enzyme solution (appropriately diluted)

- 1 M Sodium carbonate (Na_2CO_3) solution
- p-nitrophenol (pNP) standard solutions
- Spectrophotometer

Procedure:

- Mix 0.25 mL of the diluted enzyme solution with 0.25 mL of 1 mM pNPG solution.
- Incubate at 50°C for 30 minutes.
- Stop the reaction by adding 0.5 mL of 1 M Na_2CO_3 solution.
- Measure the absorbance at 405 nm.
- Prepare a standard curve using pNP solutions.
- One unit of β -glucosidase activity is defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Induction of cellulase production in *Trichoderma reesei* by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cellulase production in *Trichoderma reesei* by a glucose–sophorose mixture as an inducer prepared using stevioside - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of β -Disaccharide Accumulation by β -Glucosidase Inhibitors to Enhance Cellulase Production in *Trichoderma reesei* [mdpi.com]

- To cite this document: BenchChem. [Sophorose Monohydrate: A Potent Tool for Elucidating Carbohydrate Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1406575#sophorose-monohydrate-in-studying-carbohydrate-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com